

U-104067: A Technical Overview of a Neuroprotective Pyrrolopyrimidine

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Compound of Interest

Compound Name: **U-104067**

Cat. No.: **B1241563**

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Disclaimer: The following information on **U-104067** (also known as **U-104067F** and **PNU-104067F**) is based on limited publicly available data. The development of this compound appears to have been discontinued around the year 2000, and as a result, comprehensive pharmacokinetic and pharmacodynamic data are scarce. This document summarizes the available preclinical findings.

Introduction

U-104067 is a pyrrolopyrimidine derivative identified as a potent antioxidant with neuroprotective, anti-inflammatory, and potential antiasthmatic properties. Preclinical research, primarily from the mid-1990s, investigated its efficacy in models of neurodegeneration. Despite showing promise in these early studies and reportedly entering Phase I clinical trials for asthma, its development was not pursued. This guide provides a detailed look at the known pharmacodynamics of **U-104067** and the experimental protocols used in its preclinical evaluation.

Pharmacodynamics

The primary pharmacodynamic effect of **U-104067** observed in preclinical models is its neuroprotective action, attributed to its antioxidant properties. The key study investigated its effects in a rat model of neurodegeneration induced by 3-acetylpyridine (3-AP).

Neuroprotective Effects

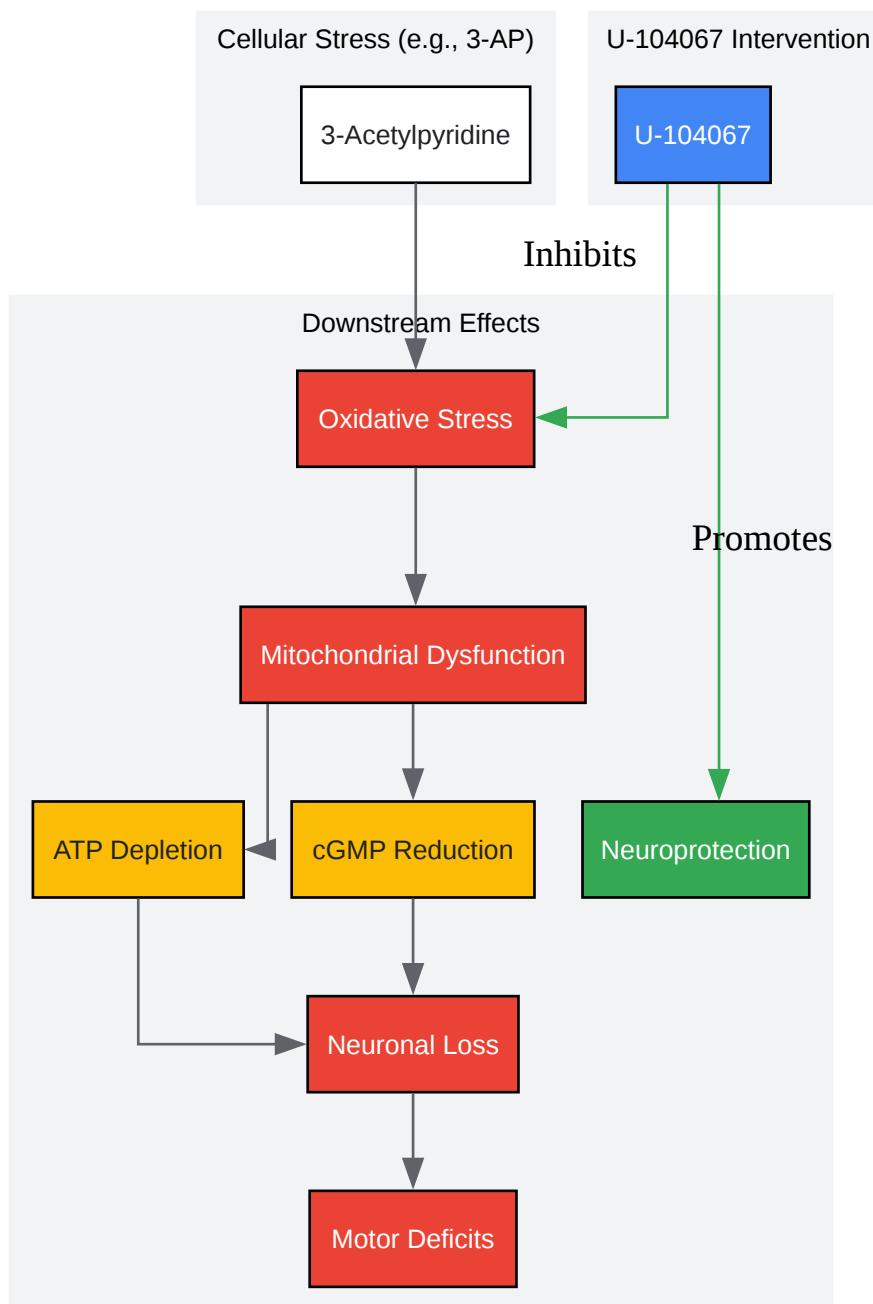
In a study utilizing 3-acetylpyridine-treated Wistar rats, oral administration of **U-104067** demonstrated significant neuroprotective effects. The compound was shown to mitigate the neurotoxic effects of 3-AP in a dose-dependent manner.[1]

Table 1: Summary of **U-104067** Pharmacodynamic Effects in a 3-AP Rat Model[1]

Parameter Assessed	Effect of 3-AP Treatment	Effect of U-104067 Treatment
Cerebellar cGMP Levels	Significant Reduction (P < 0.01)	Attenuation of Reduction (Dose-Related)
Cerebellar ATP Levels	Significant Reduction (P < 0.01)	Attenuation of Reduction (Dose-Related)
Motor Coordination	Significant Loss	Prevention of Loss
Inferior Olivary Neurons	Significant Loss (P < 0.01)	Partial but Significant Prevention of Loss (P < 0.01)

Proposed Signaling Pathway

The neuroprotective effects of **U-104067** are likely mediated through its antioxidant activity, which helps to preserve mitochondrial function and cellular energy metabolism, thereby preventing neuronal cell death.



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Proposed neuroprotective signaling pathway of **U-104067**.

Pharmacokinetics

No quantitative pharmacokinetic data for **U-104067**, such as absorption, distribution, metabolism, and excretion (ADME) parameters, are publicly available. The discontinuation of its development likely precluded the publication of such detailed studies.

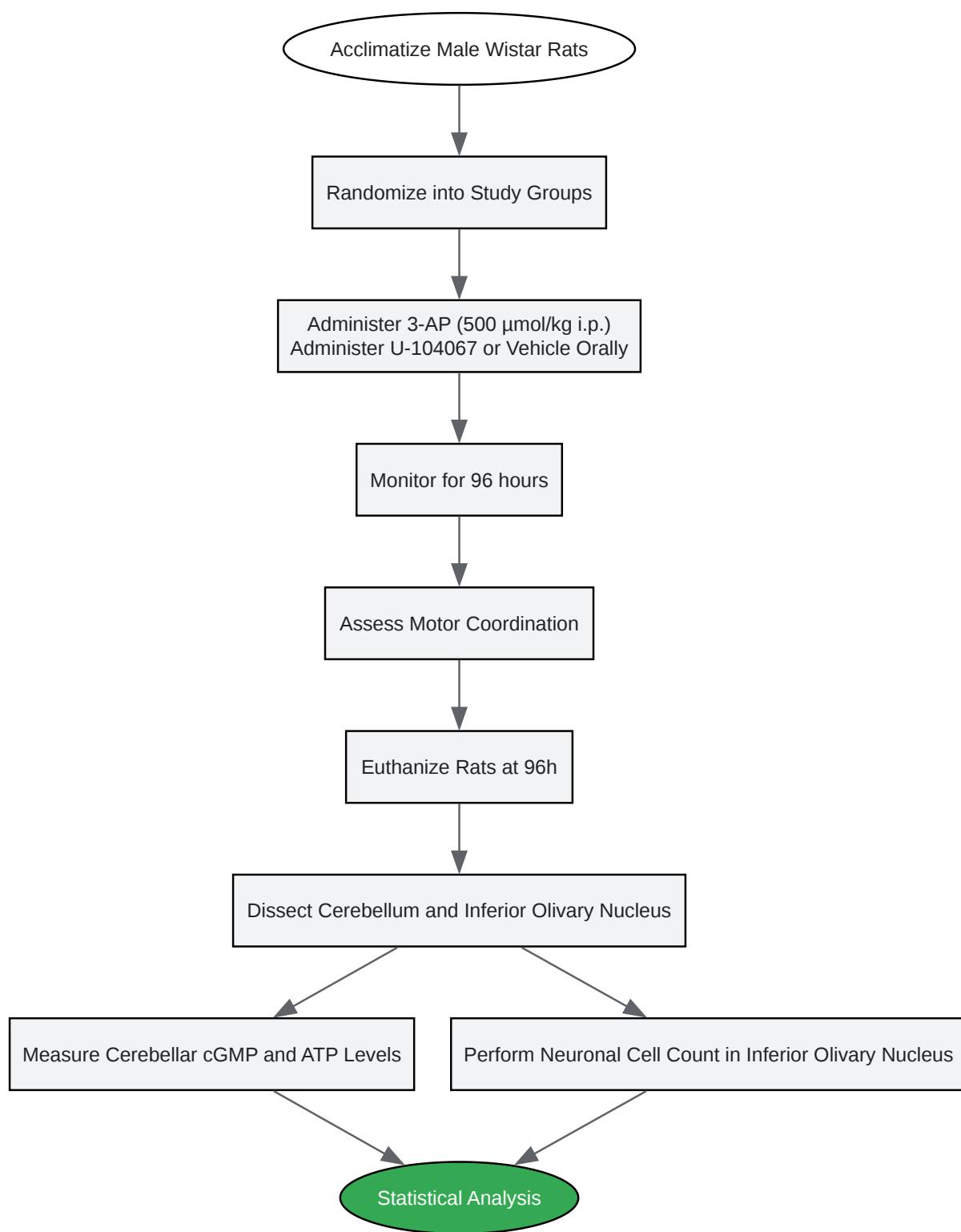
Experimental Protocols

The following is a detailed methodology for the key preclinical study based on the available abstract.[\[1\]](#)

Animal Model and Treatment

- Species: Male Wistar rats.
- Neurotoxin: 3-acetylpyridine (3-AP) administered intraperitoneally (i.p.) at a dose of 500 μ mol/kg.
- Test Compound: **U-104067F** was administered orally. While the exact doses are not specified in the abstract, the study notes a dose-related effect, suggesting multiple dose groups were used.
- Study Groups:
 - Vehicle Control
 - 3-AP + Vehicle
 - 3-AP + **U-104067** (Low Dose)
 - 3-AP + **U-104067** (Medium Dose)
 - 3-AP + **U-104067** (High Dose)

Experimental Workflow

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Hypothetical experimental workflow for **U-104067** preclinical study.

Endpoint Assessments

- Neurochemical Analysis: At 96 hours post-treatment, cerebellar tissue was collected to measure levels of cyclic GMP (cGMP) and adenosine triphosphate (ATP). The specific assay methods (e.g., ELISA, HPLC) are not detailed in the available literature.
- Behavioral Testing: Motor coordination was assessed to determine the functional neuroprotective effects of **U-104067**. The specific test (e.g., rotarod, beam walking) is not specified.
- Histopathology: The inferior olivary nucleus was examined to quantify neuronal loss. This likely involved tissue fixation, sectioning, staining (e.g., Nissl stain), and microscopic cell counting.

Conclusion

U-104067 demonstrated promising neuroprotective effects in a preclinical model of neurotoxicity, primarily through the attenuation of biochemical deficits and partial preservation of neuronal structures. However, the lack of publicly available pharmacokinetic data and the apparent cessation of its clinical development limit a comprehensive understanding of its therapeutic potential. The information presented here, based on limited historical data, serves as a concise summary of the known scientific findings related to this compound.

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References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
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